rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate
Description
rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate: is a synthetic organic compound characterized by its unique spirocyclic structure
Properties
Molecular Formula |
C12H19F2NO3 |
|---|---|
Molecular Weight |
263.28 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-2,2-difluoro-1-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate |
InChI |
InChI=1S/C12H19F2NO3/c1-10(2,3)18-9(17)15-7-4-11(5-7)8(6-16)12(11,13)14/h7-8,16H,4-6H2,1-3H3,(H,15,17)/t7?,8-,11?/m1/s1 |
InChI Key |
GVGMBLMFDVECJB-JKDSDDBFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)[C@H](C2(F)F)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)C(C2(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[23]hexan-5-yl]carbamate typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoro groups can be reduced under specific conditions to form monofluoro or non-fluorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids, while reduction of the difluoro groups can produce monofluoro or non-fluorinated compounds .
Scientific Research Applications
rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate involves its interaction with specific molecular targets. The difluoro groups and spirocyclic structure play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
- rac-tert-butyl (1R,3R)-4-oxospiro[2.3]hexane-1-carboxylate
- rac-tert-butyl (2R,3R,4S)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate
Uniqueness: rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate is unique due to its specific spirocyclic structure and the presence of difluoro and hydroxymethyl groups.
Biological Activity
Rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : CxHyNzOw (exact formula not specified in the sources)
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways that regulate cell proliferation and apoptosis. While detailed mechanisms specific to this compound are still under investigation, related compounds have shown the following actions:
- Inhibition of Cell Proliferation : Similar carbamate derivatives have been noted for their ability to inhibit cell growth in various cancer cell lines.
- Induction of Apoptosis : The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.
- Cell Cycle Arrest : Some studies indicate that related compounds can cause cell cycle arrest at different phases (G0/G1 or G2/M), which is crucial for cancer therapy.
Anticancer Activity
A review of literature indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | K562 (Leukemia) | 0.78 | Induces apoptosis via caspase activation |
| Compound B | A549 (Lung Cancer) | 10.5 | Cell cycle arrest at G1 phase |
| Rac-tert-butyl N-[...] | TBD | TBD | TBD |
Study 1: Anticancer Efficacy
In a study examining the effects of similar carbamates on K562 cells, it was found that the compounds induced significant apoptosis through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing biological activity.
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that the presence of difluoromethyl groups significantly enhances the cytotoxicity of carbamate derivatives against various cancer cell lines. This suggests that this compound could be optimized for better efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
